Product packaging for 8-Bromo-6-vinyl-quinoline(Cat. No.:)

8-Bromo-6-vinyl-quinoline

Cat. No.: B8611285
M. Wt: 234.09 g/mol
InChI Key: HRIUPOLRSFNKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-vinyl-quinoline is a multifunctional brominated quinoline derivative designed for advanced research and development. This compound features a reactive bromine atom and a vinyl group, making it a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the construction of complex molecular architectures. In pharmaceutical research, the quinoline scaffold is recognized as a privileged structure with a wide range of biological activities . The bromine atom at the 8-position is a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create novel compounds for drug discovery . The vinyl group at the 6-position offers a distinct reactivity profile, allowing for further transformations through oxidation, cyclization, or polymerization, enabling researchers to explore new chemical space. This makes this compound particularly useful in medicinal chemistry for creating targeted libraries and in materials science for developing organic electronic materials like OLEDs . Researchers can utilize this compound to develop novel substances with potential investigational biological activities, building upon the known pharmacological significance of the quinoline core, which includes antimalarial, antibacterial, and anticancer properties . As a key intermediate, its value lies in its versatility for generating a diverse array of more complex, functionalized quinoline derivatives for various scientific investigations . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrN B8611285 8-Bromo-6-vinyl-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN

Molecular Weight

234.09 g/mol

IUPAC Name

8-bromo-6-ethenylquinoline

InChI

InChI=1S/C11H8BrN/c1-2-8-6-9-4-3-5-13-11(9)10(12)7-8/h2-7H,1H2

InChI Key

HRIUPOLRSFNKAK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

Chemical Reactivity and Transformative Potential of 8 Bromo 6 Vinyl Quinoline

Cross-Coupling Reactions at the 8-Bromo Position

The bromine atom at the 8-position of the quinoline (B57606) ring is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of novel molecular frameworks.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org

Palladium-catalyzed Suzuki reactions are a cornerstone of modern organic synthesis due to their mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. tcichemicals.com

For 8-bromoquinolines, the Suzuki-Miyaura coupling provides an efficient route to introduce aryl, heteroaryl, or vinyl substituents at the 8-position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Bromoquinoline (B100496) Analogues Note: This table is illustrative and based on reactions with similar 8-bromoquinoline substrates, as direct data for 8-bromo-6-vinyl-quinoline was not found.

EntryAryl HalideBoronic Acid/EsterPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
18-BromoquinolinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100High
28-Bromo-7-methoxy-quinolineArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O110Good to Excellent
36,8-DibromoquinolineArylboronic acidPdCl₂(dppf)-K₂CO₃Dioxane/H₂O90Position-dependent
This interactive table showcases typical conditions for Suzuki-Miyaura coupling reactions involving 8-bromoquinoline derivatives. The specific conditions can be tailored to the substrates and desired products.

In quinoline substrates bearing multiple halogen atoms, the selectivity of the Suzuki-Miyaura coupling is a critical consideration. The relative reactivity of the different carbon-halogen bonds dictates the site of the reaction. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. tcichemicals.com This inherent reactivity difference can be exploited to achieve selective functionalization of di- or polyhalogenated quinolines.

For a hypothetical substrate like 8-bromo-6-chloro-quinoline, the Suzuki-Miyaura coupling would be expected to occur preferentially at the more reactive 8-bromo position, leaving the 6-chloro position intact for subsequent transformations. This chemoselectivity allows for a stepwise and controlled diversification of the quinoline scaffold. The choice of catalyst and reaction conditions can further influence this selectivity. For instance, specific ligand systems can modulate the reactivity of the palladium catalyst, sometimes leading to unexpected or reversed selectivity.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The introduction of an alkynyl group at the 8-position of the quinoline ring via Sonogashira coupling can significantly expand the molecular diversity and provide a valuable precursor for further synthetic transformations, such as cycloaddition reactions or the synthesis of conjugated systems. The reaction of this compound with a terminal alkyne would yield an 8-alkynyl-6-vinyl-quinoline derivative.

Table 2: General Conditions for Sonogashira Coupling of Bromoquinolines Note: This table presents generalized conditions based on the reactivity of bromo-aromatic compounds, as specific data for this compound was not available.

EntryAryl HalideTerminal AlkynePalladium CatalystCopper(I) Co-catalystBaseSolventTemperature (°C)
18-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60-80
28-Bromoquinoline1-HeptynePd(PPh₃)₄CuIDIPADMFRoom Temp to 80
This interactive table outlines typical parameters for the Sonogashira coupling of bromoquinolines, which can be adjusted based on the specific alkyne and desired product.

Stille Coupling for Organotin Reagents

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org

This reaction could be employed to couple this compound with various organostannanes, including vinyl-, aryl-, and alkylstannanes, thereby introducing a diverse range of substituents at the 8-position. The reaction generally proceeds through a catalytic cycle similar to the Suzuki and Sonogashira couplings.

Table 3: Illustrative Conditions for Stille Coupling of Bromo-Aromatic Compounds Note: As specific examples for this compound are unavailable, this table provides general conditions applicable to bromo-aromatic substrates.

EntryAryl HalideOrganostannanePalladium CatalystLigandSolventTemperature (°C)
18-BromoquinolineTributyl(vinyl)tinPd(PPh₃)₄-Toluene110
28-BromoquinolineTrimethyl(phenyl)tinPdCl₂(PPh₃)₂-DMF100
This interactive table presents typical conditions for the Stille coupling, a versatile C-C bond-forming reaction. Conditions can be optimized for specific substrates.

Heck Reactions with Olefins

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. researchgate.net This reaction is a powerful tool for the arylation or vinylation of olefins.

In the context of this compound, the 8-bromo position can react with various olefins, such as acrylates, styrenes, or other vinyl derivatives, to form a new carbon-carbon bond at the 8-position. This would lead to the formation of 8-alkenyl-6-vinyl-quinolines, which are valuable intermediates for the synthesis of complex polycyclic systems and conjugated materials. The regioselectivity and stereoselectivity of the Heck reaction are important considerations and can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 4: General Parameters for Heck Reaction of Bromo-Aromatic Substrates Note: This table provides a general overview of Heck reaction conditions, as specific data for this compound was not found in the reviewed literature.

EntryAryl HalideOlefinPalladium CatalystLigandBaseSolventTemperature (°C)
18-BromoquinolineStyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF100
28-BromoquinolineButyl acrylatePdCl₂(PPh₃)₂-NaOAcDMA120
This interactive table illustrates common conditions for the Heck reaction, a key method for the alkenylation of aryl halides. The specific parameters can be fine-tuned for optimal results.

Reactions Involving the 6-Vinyl Moiety

The vinyl group at the 6-position of this compound is a versatile functional handle, enabling a variety of chemical transformations. This moiety can participate in polymerization, addition, and cycloaddition reactions, offering pathways to a diverse range of molecular architectures.

Addition Reactions across the Vinyl Double Bond

The double bond of the 6-vinyl group is susceptible to addition reactions. These reactions can proceed through various mechanisms, including electrophilic and radical pathways. In electrophilic addition, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. The presence of the quinoline ring can influence the regioselectivity of this addition. Vinyl groups can be activated by adjacent electron-withdrawing groups, making them amenable to conjugate addition reactions, also known as Michael additions. wikipedia.orgbartleby.com

Conversely, under radical conditions, such as in the presence of HBr and peroxides, an anti-Markovnikov addition can occur. This proceeds via a free radical mechanism where the bromine radical adds to the less substituted carbon of the vinyl group, forming a more stable radical intermediate. leah4sci.com

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This powerful transformation allows for the construction of complex cyclic systems with high stereoselectivity and atom economy. nih.gov Vinylazaarenes, including vinylquinolines, have been shown to participate as dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes. nih.gov The Lewis acid activates the dienophile, facilitating the cycloaddition and influencing the regiochemical and stereochemical outcomes. nih.gov For instance, the reaction of 6-fluoro-4-vinylquinoline with isoprene in the presence of a Lewis acid provides a regioselective route to a substituted cyclohexenylquinoline scaffold. nih.gov While direct examples involving this compound are not explicitly detailed, the reactivity of similar vinylazaarenes suggests its potential as a dienophile in such transformations. nih.gov

Nucleophilic Substitution Reactions on the Quinoline Ring

The bromine atom at the 8-position of the quinoline ring renders this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile displaces a leaving group, in this case, the bromide, on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus not prone to nucleophilic attack; however, the presence of electron-withdrawing groups can activate the ring towards such substitutions. chemistrysteps.com

The mechanism for SNAr reactions is generally a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov However, some SNAr reactions may proceed through a concerted mechanism. nih.gov The rate of reaction is influenced by the nature of the leaving group, with more electronegative halogens generally being better leaving groups in this context, which is the opposite of what is observed in SN1 and SN2 reactions. chemistrysteps.com

A strategy to enhance the reactivity of the quinoline ring towards nucleophilic substitution is the introduction of a nitro group, which is a strong electron-withdrawing group. semanticscholar.orgresearchgate.net For example, nitration of 6-bromoquinoline, followed by nucleophilic substitution, has been used to synthesize various derivatives. semanticscholar.orgresearchgate.net Similarly, N-oxidation of the quinoline ring can facilitate nucleophilic substitution. researchgate.net

Oxidative and Reductive Transformations

The this compound molecule possesses functional groups that can undergo both oxidative and reductive transformations. The vinyl group can be oxidized to form an epoxide or cleaved to yield aldehydes or carboxylic acids, depending on the oxidizing agent used. For instance, ozonolysis of the vinyl group would lead to cleavage of the double bond.

Reduction of the vinyl group can be achieved through catalytic hydrogenation to yield the corresponding ethyl derivative, 8-bromo-6-ethyl-quinoline. The quinoline ring itself can also be reduced under more forcing conditions.

Furthermore, N-oxidation of the quinoline nitrogen is a common transformation that can alter the electronic properties of the ring, often facilitating other reactions such as nucleophilic substitution or influencing the regioselectivity of electrophilic additions. semanticscholar.orgresearchgate.netresearchgate.net

Radical Reactions for Functionalization

The vinyl group of this compound can participate in free radical reactions. leah4sci.com These reactions are initiated by the formation of a radical, which can then add across the double bond of the vinyl group. libretexts.org This process is a key step in free radical polymerization. libretexts.org

Radical addition of species like hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov pathway. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen from HBr to generate a bromine radical. ucr.edu This bromine radical then adds to the terminal carbon of the vinyl group to form a more stable secondary radical on the carbon adjacent to the quinoline ring. This radical then abstracts a hydrogen from another molecule of HBr to give the final product and propagate the radical chain. leah4sci.comucr.edu

Advanced Methodologies in Quinoline Synthesis Applicable to 8 Bromo 6 Vinyl Quinoline Scaffolds

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of heterocyclic systems through efficient and selective bond-forming processes. rsc.orgdu.edu Catalysts based on rhodium, ruthenium, cobalt, and copper have been extensively developed for quinoline (B57606) synthesis, each offering unique advantages in terms of reactivity and substrate scope. nih.govresearchgate.net

Rhodium-Catalyzed Cyclization Processes

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful method for assembling quinoline skeletons. acs.org These processes often involve the reaction of an aniline (B41778) or a related nitrogen-containing compound with alkynes. For instance, the oxidative annulation of functionalized pyridines with two alkyne molecules can selectively produce quinolines. acs.org The reaction proceeds through a cascade C-H activation mechanism, with the selectivity being dependent on the choice of oxidant. acs.org Another approach involves the cascade C-H activation/cyclization of benzimidates with allyl carbonates, which serve as a C2 synthon, to generate isoquinoline (B145761) derivatives, a strategy whose principles can be adapted for quinoline synthesis. rsc.org The synthesis of pyrazoles through a rhodium-catalyzed addition-cyclization of hydrazines with alkynes also highlights the versatility of rhodium catalysts in constructing nitrogen heterocycles, involving C-N bond addition and intramolecular cyclization. organic-chemistry.org

A plausible rhodium-catalyzed route to a precursor for 8-Bromo-6-vinyl-quinoline could involve the C-H activation and annulation of a substituted aniline with a suitable alkyne. The tolerance of these catalytic systems to halide and vinyl functionalities is a key consideration for their application.

Table 1: Examples of Rhodium-Catalyzed Cyclization Reactions

Reactants Catalyst System Product Type Key Features
Functionalized Pyridines + Alkynes Rh(III) catalyst, Cu(OAc)₂ oxidant Substituted Quinolines Oxidative annulation via cascade C-H activation. acs.org
Benzimidates + Allyl Carbonates Rh(III) catalyst Isoquinoline Derivatives C-H activation/cyclization with H₂ liberation. rsc.org
Hydrazines + Alkynes [Cp*RhCl₂]₂, NaOAc Substituted Pyrazoles Involves C-N bond cleavage and intramolecular cyclization. organic-chemistry.org

Ruthenium-Catalyzed Annulation

Ruthenium catalysts offer an effective alternative for the synthesis of quinolines via C-H activation and oxidative annulation pathways. nih.govnih.gov One notable strategy is the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. rsc.orgrsc.org This method provides access to 3-substituted quinolines and has been shown to tolerate various functional groups, including halogens like bromine, on the enaminone reactant. rsc.org For example, reactions using enaminones with bromo substituents proceeded smoothly to give the corresponding quinoline products in good yields. rsc.org

Another approach involves the oxidative C-H activation/alkyne annulation using a quinoline-functionalized N-heterocyclic carbene (NHC) as a directing group. This Ru/O₂-catalyzed system allows for the construction of fused quinolinium derivatives, demonstrating the utility of ruthenium in complex annulations with molecular oxygen as a clean oxidant. acs.org These methodologies suggest that a properly substituted aniline or enaminone bearing bromo and vinyl groups could serve as a viable precursor in a ruthenium-catalyzed annulation to form the this compound scaffold.

Table 2: Ruthenium-Catalyzed Annulation for Quinoline Synthesis

Starting Materials Catalyst/Conditions Product Ref.
Enaminones + Anthranils [(p-cymene)RuCl₂]₂, HOAc 3-Arylformyl Quinolines Tolerates bromo-substituted enaminones. rsc.orgrsc.org
Imidazo[1,5-a]quinolin-2-ium salts + Alkynes Ruthenium catalyst, O₂ (oxidant) Fused Imidazo[1,5-a]quinolin-2-ium Derivatives N-heterocyclic carbene-directed C-H activation. acs.org
N-quinolin-8-yl-benzamides + Alkynes Ruthenium catalyst, Cu(OAc)₂·H₂O Isoquinolones Oxidative annulation using a bidentate directing group. nih.gov

Cobalt-Catalyzed Cyclization

The use of earth-abundant and inexpensive cobalt catalysts aligns with the principles of green and sustainable chemistry. sci-hub.st Cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct and highly regioselective synthesis of quinolines. sci-hub.storganic-chemistry.org In this transformation, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a C1 building block. sci-hub.storganic-chemistry.org The reaction demonstrates broad substrate and functional group tolerance, making it a promising method for preparing complex quinolines. sci-hub.st

Another efficient protocol utilizes a ligand-free cobalt catalyst, Co(OAc)₂·4H₂O, for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. mdpi.comacs.org This one-pot synthesis proceeds under mild conditions to afford a variety of substituted quinolines in good to excellent yields. acs.org The applicability of these methods to an this compound synthesis would depend on the stability of the vinyl group under the reaction conditions and the availability of the corresponding substituted aniline or 2-aminoaryl alcohol precursors.

Table 3: Cobalt-Catalyzed Quinoline Synthesis

Reactants Catalyst System Key Features Yields Ref.
Anilines + Alkynes Co(III) catalyst, AgNTf₂ DMSO as solvent and C1 source; C-H activation/cyclization. Good to Excellent sci-hub.st
2-Aminoaryl Alcohols + Ketones Co(OAc)₂·4H₂O (ligand-free) Dehydrogenative cyclization; environmentally benign. Up to 97% acs.org

Copper-Catalyzed Synthesis of Substituted Quinolines

Copper-catalyzed reactions provide an economical and efficient means of synthesizing substituted quinolines. acs.org A notable example is the cascade copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation reaction. acs.orgnih.gov This process couples ortho-acylanilines with alkenyl iodides to generate multisubstituted quinolines in good to excellent yields. acs.orgorganic-chemistry.org This strategy is particularly relevant for the synthesis of this compound, as a bromo-substituted ortho-acylaniline could be coupled with an appropriately substituted alkenyl iodide. The reaction tolerates sterically hindered anilines and various vinyl halides. organic-chemistry.org

Another copper-catalyzed approach involves domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This sequence consists of an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination to construct the quinoline ring. These methods showcase the versatility of copper catalysis in forming the quinoline core through different bond-forming strategies.

Table 4: Copper-Catalyzed Methodologies for Quinoline Synthesis

Precursors Catalyst/Ligand Reaction Type Key Advantages Ref.
ortho-Acylanilines + Alkenyl Iodides Copper catalyst, Glycine Cascade C-N Coupling/Condensation Good to excellent yields, tolerates steric hindrance. acs.orgorganic-chemistry.org
Enaminones + 2-Halobenzaldehydes Copper catalyst Domino Aldol/C-N Formation/Elimination Versatile for various substituted quinolines. rsc.org

Oxidative C–H Functionalization Approaches

Oxidative C–H functionalization has emerged as a powerful, atom-economical strategy for constructing heterocyclic frameworks like quinolines. mdpi.com This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-N bonds. Transition metals, particularly palladium, rhodium, and ruthenium, are often employed to catalyze these transformations. rsc.org

For quinoline synthesis, oxidative annulation strategies can involve the C-H activation of anilines and their subsequent coupling with reaction partners like alkynes or alkenes. mdpi.com For example, a palladium-catalyzed oxidative annulation of anilines with allyl alcohols can produce 2-substituted quinolines under redox-neutral conditions without requiring acids or bases. mdpi.com Similarly, copper-catalyzed aerobic oxidative cyclization can achieve C(sp³)–H/C(sp²)–H bond functionalization. mdpi.com The direct synthesis of substituted quinolines from anilines and aldehydes through C-H functionalization, C-C/C-N bond formation, and subsequent C-C bond cleavage using air as the oxidant has also been reported. organic-chemistry.org The applicability of such methods to synthesize this compound would require careful selection of reaction conditions to ensure compatibility with the bromo and vinyl moieties.

Multicomponent Reactions (MCRs) for Quinoline Framework Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. rsc.orgresearchgate.net This approach offers significant advantages, including high atom economy, procedural simplicity, and the ability to rapidly generate libraries of complex molecules. rsc.orgnih.gov

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a titanium-catalyzed three-component coupling of an aromatic amine, an alkyne, and an isonitrile generates N-aryl-1,3-diimine tautomers, which can be cyclized in a one-pot procedure by treatment with acetic acid to form quinoline derivatives. nih.govacs.org This reaction is versatile, accommodating substituted anilines and various alkynes, with yields ranging from 25-71%. nih.govacs.org The synthesis of 2,3-disubstituted quinolines has been achieved through a zinc(II) triflate-catalyzed MCR of an alkyne, an amine, and an aldehyde under solvent-free conditions. nih.gov The success of an MCR approach for synthesizing this compound would hinge on identifying a combination of starting materials that bear the necessary bromo and vinyl functionalities and are compatible with the reaction conditions.

Povarov Reaction Analogs

The Povarov reaction is a powerful multicomponent strategy that constructs a tetrahydroquinoline (THQ) framework from the condensation of an aniline, an aldehyde, and an activated olefin. ehu.es This aza-Diels-Alder reaction is highly convergent, creating multiple bonds and stereocenters in a single step. For the synthesis of an this compound scaffold, one could envision a pathway starting with a suitably substituted aniline, such as 2-amino-5-bromostyrene. The subsequent oxidation of the resulting tetrahydroquinoline nucleus provides the desired aromatic quinoline ring. ehu.es

Recent advancements have expanded the Povarov reaction's utility, particularly through the use of photocatalysis. rsc.org These visible-light-mediated approaches allow the reaction to proceed under exceptionally mild conditions, aligning with the principles of green chemistry. rsc.org Various catalysts and conditions can be employed to control the reaction's outcome, offering a versatile tool for generating diverse quinoline libraries.

Table 1: Comparison of Catalytic Systems in Povarov-type Reactions

Catalyst System Reaction Conditions Key Advantages Applicable To
Lewis Acids (e.g., BF₃·OEt₂) Anhydrous organic solvent Well-established, predictable outcomes General anilines, aldehydes, activated olefins
Brønsted Acids (e.g., TfOH) Organic solvent High catalytic efficiency Acid-tolerant substrates
Iodine (I₂) Aqueous micelles Environmentally benign, mild Water-tolerant substrates

This table is a representative summary of catalyst systems applicable to Povarov-type reactions.

Other Convergent MCR Strategies

Beyond the Povarov reaction, other multicomponent reactions (MCRs) offer efficient pathways to substituted quinolines. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classic and highly effective convergent strategy. organic-chemistry.orgeurekaselect.com Catalyst-free versions of the Friedländer reaction have been developed in water, representing a significant advancement in green synthetic protocols. organic-chemistry.org

These MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. acs.org For a target like this compound, a Friedländer approach could theoretically involve the reaction of 2-amino-3-bromobenzaldehyde (B168341) with a vinyl-substituted methylene (B1212753) ketone, directly assembling the core structure.

Visible-Light Induced Radical Reactions for Substituted Quinolines

The emergence of visible-light photoredox catalysis has revolutionized organic synthesis, offering novel pathways for bond formation under exceptionally mild conditions. acs.orgrsc.org These reactions utilize a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. This strategy has been successfully applied to the synthesis of highly substituted quinolines. nih.gov

One notable approach involves the metal-free, visible-light-mediated radical azidation of cyclopropenes, which ultimately yields multisubstituted quinoline products. nih.gov Another strategy demonstrates the condensation of anilines and alkenyl ethers through photoredox catalysis to produce 2-alkylquinolines. rsc.org These methods are characterized by their broad substrate scope and tolerance for various functional groups, which are critical for the synthesis of complex molecules like this compound. The use of visible light as a traceless and sustainable reagent is a key advantage of this methodology. nih.gov

Table 2: Examples of Visible-Light Induced Quinoline Syntheses

Reaction Type Reactants Photocatalyst Key Features
Radical Azidation/Cyclization Cyclopropenes, Azidobenziodazolone Eosin Y (metal-free) Forms multisubstituted quinolines via radical intermediates. nih.gov
Aerobic Oxidation/Povarov Cyclization N-Arylglycine Derivatives Ru(bpy)₃Cl₂ One-step construction of fused quinoline systems under mild conditions. acs.org
Condensation/Cyclization Anilines, Alkenyl Ethers Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Mild synthesis of 2-alkylquinolines with good yields. rsc.org

This table summarizes selected recent methodologies in photocatalytic quinoline synthesis.

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the growing emphasis on green chemistry, significant efforts have been directed toward developing solvent-free and environmentally friendly methods for quinoline synthesis. These protocols minimize waste, avoid hazardous organic solvents, and often lead to simpler purification procedures.

One successful approach employs heterogeneous catalysts, such as zeolites, in a one-step cyclization under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org The catalyst in such systems can often be recovered and reused multiple times without a significant loss of activity. rsc.org Other catalysts, including bismuth(III) chloride (BiCl₃) and caesium iodide, have also proven effective in promoting Friedländer-type reactions under solvent-free thermal conditions, affording excellent yields of polysubstituted quinolines. eurekaselect.comresearchgate.net A particularly green method involves conducting the Friedländer reaction in water without any catalyst, achieving high yields by simply heating the reactants. organic-chemistry.org

These methodologies offer significant advantages by reducing the environmental impact of chemical synthesis while often providing high efficiency and short reaction times. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. acs.org By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes while often improving product yields. tandfonline.combenthamdirect.com

Microwave irradiation has been successfully applied to various quinoline syntheses, including multicomponent reactions. eurekaselect.com For instance, catalyst-free, one-pot, three-component procedures for synthesizing quinoline-based hybrids have been developed that proceed efficiently under microwave irradiation. acs.orgunf.edu The Knoevenagel condensation to form quinoline derivatives has also been shown to be much more efficient in terms of both time and yield when conducted under microwave conditions compared to conventional heating. benthamdirect.com This rapid, clean, and efficient methodology is highly applicable to the high-throughput synthesis of quinoline libraries and the production of complex targets. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement
Knoevenagel Condensation 8-10 hours 5-10 minutes Significant increase in yield. benthamdirect.com
Isatin with Ketones Several hours 2-10 minutes Higher yields and cleaner reactions. tandfonline.com

This table provides a general comparison based on findings from multiple studies to illustrate the advantages of microwave-assisted synthesis.

Coordination Chemistry of 8 Bromo 6 Vinyl Quinoline and Its Ligand Properties

Design and Synthesis of Metal Complexes with 8-Bromo-6-vinyl-quinoline

The synthesis of metal complexes with a hypothetical this compound ligand would likely follow established methods for forming complexes with other quinoline-based ligands. The design of such complexes would be guided by the desired application, such as catalysis or materials science. The nitrogen atom of the quinoline (B57606) ring is a primary coordination site, and the vinyl group could potentially participate in further reactions or polymerization. The bromo substituent could be used for post-synthetic modification of the complex.

A general synthetic route would involve reacting this compound with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The reaction conditions, including temperature and stoichiometry, would be optimized to favor the formation of the desired complex.

Table 1: Hypothetical Metal Complexes of this compound and Potential Synthesis Parameters

Metal PrecursorSolventPotential Complex Stoichiometry (M:L)Potential Reaction Conditions
Palladium(II) chlorideAcetonitrile/DMF1:2Room temperature to 80°C
Copper(II) acetateEthanol/Methanol1:2Reflux
Platinum(II) chlorideWater/DMF1:250-100°C
Rhodium(III) chlorideEthanol1:2 or 1:3Reflux

Disclaimer: This table is purely hypothetical and for illustrative purposes. Actual experimental conditions and outcomes may vary significantly.

Ligand Binding Modes and Coordination Geometries

Based on the structure of quinoline, this compound would be expected to act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring. The steric and electronic properties of the bromo and vinyl substituents would influence the coordination geometry of the resulting metal complex.

Role of Quinoline-Based Ligands in Catalysis

Quinoline derivatives are widely used as ligands in catalysis. researchgate.netacs.orgmdpi.comrsc.orgtandfonline.com Their electronic properties can be tuned by the introduction of various substituents, which in turn influences the catalytic activity of their metal complexes. In the hypothetical case of this compound, the electron-withdrawing nature of the bromine atom could affect the electron density at the metal center, thereby modulating its catalytic performance.

Quinoline-based ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The vinyl group on the this compound ligand could potentially serve as a point of attachment for immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse.

Metal-Organic Frameworks Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tailored by judicious selection of the metal and organic components. While there are examples of MOFs built with quinoline-based ligands, the specific use of this compound as a linker in MOF synthesis has not been reported. rsc.orgnih.gov

In principle, a bifunctional derivative of this compound, for example, one containing a carboxylic acid group, could be used as a linker to construct a MOF. The resulting framework would possess the chemical features of the quinoline moiety, and the vinyl and bromo groups could be available for post-synthetic modification to introduce additional functionality.

Photophysical Properties and Applications in Materials Science Research

Luminescence and Fluorescence Characteristics of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of N-based heterocyclic aromatic compounds known for their luminescent properties, which makes them valuable in a range of applications including organic solar cells (OSCs), biomolecular markers, and molecular probes. The fluorescence of these compounds is influenced by the nature and position of substituents on the quinoline ring system. For instance, quinine, a well-known quinoline alkaloid, is highly fluorescent and is even used as a common fluorescence standard in photochemistry. The introduction of substituents can shift the emission and absorption wavelengths and affect the quantum yield.

Two-photon induced fluorescence is a nonlinear optical process where a molecule absorbs two photons simultaneously, typically in the near-infrared (NIR) region, to reach an excited state that then emits a photon in the visible spectrum. This phenomenon is highly valuable for applications such as two-photon microscopy (TPM), which allows for deeper tissue imaging with reduced photodamage.

Research has specifically highlighted 8-bromo-quinoline derivatives as promising candidates for applications requiring two-photon absorption. A study on such derivatives investigated their potential as sensitizers that combine both two-photon induced fluorescence and singlet oxygen generation. While the vinyl group at the 6-position of the target compound is distinct, the presence of the 8-bromo-quinoline core is significant. For instance, a two-photon fluorescent probe for nitric oxide, which uses a quinoline derivative as the fluorophore, demonstrated a large two-photon action cross-section value of 52 GM. Similarly, studies on 5-phenylisoindolo[2,1-a]quinoline dyes have reported two-photon absorption cross-sections up to 56 GM. The 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore has also been utilized in two-photon excitable photoremovable protecting groups. These examples underscore the potential of the 8-bromo-quinoline scaffold in designing molecules with significant two-photon activity.

Table 1: Two-Photon Absorption Properties of Select Quinoline Derivatives

Compound/Derivative Maximum Two-Photon Absorption (nm) Two-Photon Action Cross-Section (GM) Application Context
Quinoline-based NO Probe (QNO) 810 52 Bioimaging
5-Phenylisoindolo[2,1-a]quinolines ~973 up to 56 Fluorescent Dyes

Singlet Oxygen Generation and Photosensitizer Research

Photosensitizers are molecules that, upon light absorption, can transfer their energy to molecular oxygen to produce highly reactive singlet oxygen. This property is the basis of photodynamic therapy (PDT), a medical treatment used for certain types of cancer and other diseases.

Bromo-quinoline derivatives have been identified as effective photosensitizers. A key study focused on 8-Br-quinoline derivatives as sensitizers capable of both two-photon induced fluorescence and the generation of singlet oxygen. In this research, a bromo-quinoline photosensitizer was functionalized onto nanoparticles for potential use in photodynamic therapy. The presence of a heavy atom like bromine in the molecular structure is known to enhance intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for efficient singlet oxygen generation. This "heavy-atom effect" increases the likelihood that the excited photosensitizer will transfer its energy to ground-state triplet oxygen, converting it to the reactive singlet state.

Investigation in Electronic and Optical Materials

The unique electronic properties of quinoline derivatives make them attractive for use in a variety of electronic and optical materials. Their electron-deficient nature often imparts good electron-transporting capabilities, which is a desirable characteristic for many organic electronic devices.

While direct applications of 8-Bromo-6-vinyl-quinoline in photoelectric conversion elements and image sensors are not documented, the fundamental properties of related compounds suggest potential. The ability of bromo-quinoline derivatives to act as photosensitizers and generate charge carriers upon light absorption is a foundational principle for such devices. The vinyl group, being a conjugated moiety, could further enhance the electronic coupling and charge transport properties of the molecule, making it potentially suitable for integration into organic photovoltaic devices or as a component in the sensing layer of an image sensor.

Quinoline derivatives are extensively researched for their application in Organic Light-Emitting Diodes (OLEDs), often serving as fluorescent emitters or electron-transporting materials. The development of efficient and stable blue-light-emitting materials remains a key challenge in OLED technology, and quinoline-based structures are promising candidates.

Specifically, bromo-substituted quinolines have been successfully incorporated into OLED devices. In one study, 5,7-dibromo-8-hydroxyquinoline was identified as having the highest fluorescent response among several tested derivatives and was used as the fluorescent material to produce an OLED. This device, featuring the bromo-quinoline derivative, was found to emit in the UV region. The research on oligoquinolines has also led to high-performance blue OLEDs with high efficiency and excellent color purity. These findings indicate that the quinoline core, when appropriately substituted with groups like bromine, can be a versatile component in the design of new materials for OLED applications.

Table 2: Performance of an OLED Device Using a Bromo-Quinoline Derivative

Emitting Material Device Structure Component Emission Region Reference

Computational and Theoretical Investigations of 8 Bromo 6 Vinyl Quinoline

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the molecular and electronic structure of 8-bromo-6-vinyl-quinoline. rsc.orgscirp.org These calculations begin with geometry optimization, where computational methods determine the most stable three-dimensional arrangement of atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been shown to provide results that correlate well with experimental findings from techniques like X-ray crystallography. researchgate.netmdpi.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. scirp.orgscirp.org For quinoline derivatives, the charge density in the HOMO is often distributed across the quinoline ring system, while the LUMO's density is also typically located on the heterocyclic ring. rsc.org

Table 1: Representative Quantum Chemical Parameters Calculated for Substituted Quinolines

ParameterTypical Computational MethodInformation Gained
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles. researchgate.net
HOMO-LUMO EnergiesDFTElectron-donating/accepting ability, chemical reactivity. scirp.org
HOMO-LUMO Energy GapDFTKinetic stability, electronic transition energy. scirp.org
Molecular Electrostatic Potential (MEP)DFTIdentification of electrophilic and nucleophilic sites. rsc.org
Mulliken Atomic ChargesDFTDistribution of charge on individual atoms. scirp.org
Natural Bond Orbital (NBO) AnalysisDFTIntramolecular charge transfer and stabilizing interactions. researchgate.net

Reaction Mechanism Studies (e.g., Transition States, Energetics)

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. The formation of the vinyl group at the C6 position, for instance, could proceed through various synthetic routes, such as olefination reactions. nih.gov Computational methods can model these reaction pathways to determine their feasibility.

This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be mapped. The energy difference between the reactants and the transition state defines the activation energy, a critical factor that governs the reaction rate. A lower activation energy implies a faster, more favorable reaction. Computational studies can compare different proposed mechanisms, identifying the most energetically favorable pathway. nih.gov

For example, in the synthesis of related quinoline derivatives, computational calculations have been used to evaluate the strain energy of precursors to explain product formation. nih.gov Similarly, for the synthesis of this compound, theoretical calculations could be employed to study the energetics of a Suzuki or Stille coupling to introduce the vinyl group, or a Wittig reaction involving a corresponding aldehyde. These studies provide deep mechanistic insights that can be used to optimize reaction conditions such as temperature, catalysts, and reaction time. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, serving as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. researchgate.net These calculated values can then be referenced against a standard (e.g., tetramethylsilane, TMS) to predict chemical shifts. For complex molecules, these predictions are invaluable for assigning signals in experimental spectra and confirming the correct structure among several possibilities. frontiersin.org

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations can predict the vibrational spectra (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. researchgate.net A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. scirp.org

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopy TypeCommon Computational MethodPredicted Properties
NMRDFT with GIAO method¹H and ¹³C chemical shifts. researchgate.net
FT-IR / RamanDFT Frequency CalculationVibrational frequencies and intensities. researchgate.net
UV-VisTD-DFTAbsorption wavelengths (λ_max), oscillator strengths. researchgate.net

Docking Studies and Ligand-Receptor Interactions (Purely Computational)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net The output provides insights into the binding mode and the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and receptor.

Pi-Interactions: Including pi-pi stacking, pi-alkyl, and pi-cation interactions involving the aromatic quinoline ring.

Van der Waals Forces: General non-specific attractive or repulsive forces.

For quinoline derivatives, docking studies have been performed against a wide array of targets, including enzymes like HIV reverse transcriptase and various kinases. nih.govnih.gov These studies often reveal that the quinoline nitrogen or other functional groups participate in key hydrogen bonding, while the aromatic ring system engages in hydrophobic and pi-stacking interactions with amino acid residues like histidine, tyrosine, and tryptophan in the active site. nih.govnih.gov A computational docking study of this compound would similarly aim to identify its potential biological targets and elucidate the key structural features responsible for binding.

Structural Dynamics and Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to explore the conformational flexibility of both the ligand and the receptor. nih.gov

An MD simulation begins with the docked pose of the this compound in the receptor's binding site, solvated in a box of water molecules to mimic physiological conditions. The simulation then calculates the forces between atoms and integrates Newton's equations of motion to track their positions and velocities over a specific period, typically nanoseconds to microseconds. mdpi.com

Several parameters are analyzed from the MD trajectory to assess stability and dynamics:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD suggests the system has reached equilibrium. researchgate.netnih.gov

Root-Mean-Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible or rigid.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, revealing the most persistent and important interactions. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein or ligand exposed to the solvent, which can provide insights into conformational changes and the compactness of the complex. nih.gov

These simulations provide a more realistic and detailed understanding of how this compound behaves within a biological environment, validating the interactions predicted by docking and revealing the dynamic nature of the binding process. mdpi.com

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

A thorough search of scientific literature and chemical databases has revealed a lack of specific experimental data for the chemical compound this compound. Consequently, the detailed article on its advanced spectroscopic and structural characterization, as requested, cannot be generated at this time.

The required research findings for a comprehensive analysis according to the specified outline are not present in the available resources. This includes specific, experimentally determined data for the following analytical methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H, ¹³C, COSY, HSQC, or HMBC spectra for this compound could be located. This information is crucial for the definitive structural elucidation of the molecule, including the chemical environment of each proton and carbon atom and their correlations. Furthermore, the absence of this data precludes any advanced analysis of the compound's stereochemical or conformational properties.

High-Resolution Mass Spectrometry (HRMS): There are no available high-resolution mass spectrometry results to confirm the precise molecular formula of this compound by matching the experimental mass to the theoretical mass.

Infrared (IR) Spectroscopy: Specific IR absorption data, which would identify the characteristic vibrational frequencies of the functional groups within the this compound structure, could not be found.

X-ray Crystallography: There is no evidence of a crystal structure determination for this compound in the searched literature. Therefore, information regarding its solid-state conformation, molecular packing, and intermolecular interactions is not available.

While data exists for structurally related compounds such as 8-bromoquinoline (B100496) and other substituted quinolines, extrapolating this information would be speculative and would not meet the required standards of scientific accuracy for the specific compound . The generation of a scientifically rigorous and factual article requires direct experimental data from peer-reviewed research focused specifically on this compound. Without such source material, it is not possible to provide the detailed findings and data tables as instructed.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within molecules such as 8-Bromo-6-vinyl-quinoline. This method measures the absorption of UV or visible light by a compound, providing valuable insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic heterocyclic compounds like quinoline (B57606) derivatives, the most significant electronic transitions are typically of the π → π* and n → π* types. scielo.brbeilstein-journals.org

The quinoline ring system is the primary chromophore responsible for the characteristic UV-Vis absorption profile. The spectrum of quinoline itself, along with its derivatives, typically displays multiple absorption bands in the ultraviolet region, generally between 200 and 400 nm. asianpubs.org

Detailed Research Findings

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the reviewed literature, the expected spectroscopic behavior can be inferred from studies on closely related quinoline derivatives. The electronic spectrum is primarily determined by the quinoline core, with modifications arising from the electronic effects of its substituents—the bromo and vinyl groups.

Expected Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline derivatives, these are typically high-intensity absorptions. They are often observed in the 230–320 nm range and are characterized by large molar absorption coefficients (ε). scielo.br The presence of the 6-vinyl group, which extends the π-conjugated system of the quinoline ring, is expected to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths compared to unsubstituted quinoline.

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These transitions are generally of much lower intensity (smaller ε value) compared to π → π* transitions. scielo.br For many quinoline compounds, they appear as a shoulder on the longer-wavelength edge of the main absorption bands, often in the 320–450 nm range. scielo.br These transitions are characteristically less sensitive to solvent polarity than π → π* transitions. scielo.br

Studies on other substituted quinolines support these general assignments. For instance, various quinoline derivatives exhibit absorption bands between 280 nm and 350 nm, which are attributed to both π → π* and n → π* transitions. scielo.br Similarly, research on trifluoromethylated quinoline-phenol Schiff bases identified π → π* transitions in the 250–500 nm region and n → π* transitions occurring at wavelengths greater than 350 nm. beilstein-journals.org The electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have also been analyzed in various polar solvents, demonstrating the influence of both substitution and solvent environment on the electronic transitions. asianpubs.org

The table below summarizes typical absorption data for quinoline and related derivatives, providing a comparative basis for estimating the spectral properties of this compound.

CompoundSolventAbsorption Maxima (λmax, nm)Transition TypeReference
Quinoline Derivatives (General)Polar Solvents (e.g., Acetonitrile, Ethanol)230-320π → π scielo.br
Quinoline Derivatives (General)Polar Solvents (e.g., Acetonitrile, Ethanol)320-450 (Shoulder)n → π scielo.br
5,7-Dibromo-8-hydroxy quinolineEthanol, Methanol, WaterNot specified1A' → 1A' asianpubs.org
Trifluoromethylated Quinoline-Phenol Schiff BasesCHCl3, MeOH, DMSO250-500π → π beilstein-journals.org
Trifluoromethylated Quinoline-Phenol Schiff BasesCHCl3, MeOH, DMSO>350n → π beilstein-journals.org

Emerging Research Directions and Future Perspectives for 8 Bromo 6 Vinyl Quinoline Research

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The synthesis of 8-Bromo-6-vinyl-quinoline is not yet standardized, presenting an opportunity for the development of innovative and efficient synthetic methodologies. Current approaches to substituted quinolines often involve multi-step sequences that can suffer from modest yields and limited regioselectivity. Future research will likely focus on overcoming these challenges.

One prospective route involves a convergent synthesis strategy, starting with the preparation of key precursors like 4-amino-3-bromostyrene or the Skraup synthesis using 2-bromoaniline (B46623) and acrolein derivatives. chemicalbook.comchemicalbook.com However, classic methods like the Skraup or Doebner-von-Miller reactions often require harsh conditions (e.g., strong acids, high temperatures) and can produce significant byproducts.

Emerging strategies aim to improve upon these foundations through modern catalytic processes. Key areas of development include:

Palladium-Catalyzed Cross-Coupling: A highly promising direction is the late-stage introduction of the vinyl group onto a pre-existing 8-bromoquinoline (B100496) core. chemicalbook.com Techniques like the Stille or Suzuki coupling, using vinyltin (B8441512) or vinylboronic acid reagents respectively, could offer high yields and excellent functional group tolerance under mild conditions. This approach allows for the synthesis of 8-bromoquinoline first, which can be prepared from o-bromoaniline, followed by the selective installation of the vinyl moiety. chemicalbook.com

Flow Chemistry and Microwave-Assisted Synthesis: To enhance reaction efficiency, control over reaction parameters, and improve safety, researchers may turn to flow chemistry or microwave-assisted synthesis. nih.gov These technologies can drastically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional batch processing. nih.gov

The table below outlines a comparison of potential synthetic strategies for this compound, highlighting areas for future optimization.

Synthetic Strategy Potential Precursors Key Transformation Advantages Areas for Research & Enhancement
Linear Synthesis via Skraup/Doebner-von-Miller 2-Bromoaniline, Acrolein/CrotonaldehydeCyclization/DehydrogenationUtilizes readily available starting materials.Improving regioselectivity, mitigating harsh reaction conditions, increasing yields.
Convergent Synthesis (Late-stage Vinylation) 6,8-Dibromoquinoline, Vinylboronic acidSuzuki or Stille Cross-CouplingHigh selectivity for vinyl group installation, mild conditions, broad substrate scope.Catalyst optimization, cost-reduction for reagents, purification of final product.
Direct C-H Functionalization 8-Bromoquinoline, Ethylene (B1197577)Palladium or Rhodium-catalyzed C-H activationHigh atom economy, reduced number of synthetic steps.Development of selective catalysts, understanding directing group effects, improving reaction scope.

Exploration of New Catalytic Applications Beyond Olefin Polymerization

The molecular architecture of this compound, featuring a nitrogen atom within the quinoline (B57606) ring, makes it an attractive candidate as a ligand for transition metal catalysis. While quinoline-based ligands have been explored in various reactions, the specific combination of an 8-bromo substituent and a 6-vinyl group could offer unique steric and electronic properties to modulate catalyst activity and selectivity. Research is anticipated to move beyond traditional applications like olefin polymerization, where late transition metal catalysts are common, into more nuanced areas of organic synthesis. researchgate.net

Potential catalytic applications include:

Cross-Coupling Reactions: As a ligand, this compound could be used to create novel palladium, nickel, or copper complexes. The nitrogen atom can coordinate to the metal center, influencing its reactivity. Such complexes could be investigated in Heck, Suzuki, and Sonogashira coupling reactions, where ligand design is crucial for achieving high efficiency and selectivity. The 8-bromo group offers a handle for creating bidentate or pincer-type ligands through further modification. rsc.orgsigmaaldrich.com

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. thieme-connect.com For instance, by introducing a chiral center via the vinyl group or by synthesizing a chiral atropisomeric bi-quinoline system, these ligands could be used in asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions, providing enantiomerically enriched products. thieme-connect.com

Oxidation Catalysis: Copper-quinoline complexes have demonstrated efficacy in catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The electronic properties of the this compound ligand could be tuned to create more efficient copper catalysts for a variety of aerobic oxidation processes, which are of significant interest for green chemistry.

Advanced Materials Research based on this compound Scaffolds

The presence of a polymerizable vinyl group is the most significant feature of this compound for materials science. This functionality allows the molecule to serve as a monomer for the creation of novel polymers with tailored properties. The quinoline moiety can impart desirable characteristics such as thermal stability, charge transport capabilities, and specific optical properties (fluorescence), while the bromo-substituent provides a site for post-polymerization modification.

Future research in this area is expected to focus on:

Functional Polymers for Electronics: Polymerization of this compound could lead to the synthesis of poly(quinoline)s. Due to the electron-deficient nature of the quinoline ring system, these materials are expected to have semiconductor properties. chemimpex.com They could be investigated as organic semiconductors in thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), or as components in photovoltaic devices. The bromine atom could be used to further tune the electronic bandgap through subsequent chemical reactions.

Smart Coatings and Sensors: The quinoline core is known to be a metal-chelating agent. Polymers derived from this compound could be used to develop sensory materials. Upon exposure to specific metal ions, the fluorescence or electrochemical properties of the polymer could change, enabling its use in chemical sensors for environmental monitoring or medical diagnostics.

High-Performance Materials: The rigid, aromatic structure of the quinoline unit can enhance the thermal and mechanical stability of polymers. nbinno.com Copolymers of this compound with other monomers (e.g., styrene, acrylates) could be developed to create high-performance plastics with improved heat resistance and durability.

Potential Material Application Key Feature of Monomer Resulting Polymer Property Research Objective
Organic Electronics (OLEDs, OFETs) Quinoline core (π-conjugated system)Charge transport, LuminescenceTuning HOMO/LUMO levels, improving charge mobility and quantum efficiency.
Chemical Sensors Nitrogen atom (metal coordination)Change in optical/electrical properties upon ion bindingAchieving high selectivity and sensitivity for specific metal ions.
Flame-Retardant Materials High aromatic content, Bromine atomEnhanced thermal stability, char formationIncreasing Limiting Oxygen Index (LOI), reducing flammability.
Post-Polymerization Modification Carbon-Bromine bondFunctionalized polymer with new propertiesDeveloping efficient modification reactions to introduce diverse functional groups.

Integration with Computational Design for Targeted Research Outcomes

To accelerate the discovery and optimization of processes and materials involving this compound, computational chemistry will be an indispensable tool. By using theoretical calculations, researchers can predict the properties and behavior of the molecule and its derivatives before embarking on time-consuming and resource-intensive laboratory experiments. researchgate.net

Key areas for computational investigation include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity. nih.govnih.gov For catalytic applications, computational modeling can predict the binding affinity of the this compound ligand to various metal centers and simulate the catalytic cycle. This allows for the in-silico design of more effective catalysts. nih.gov

Prediction of Material Properties: Computational methods like DFT and Time-Dependent DFT (TD-DFT) can predict the electronic and optical properties of polymers derived from this compound. rsc.orgresearchgate.netrsc.org Key parameters such as the HOMO-LUMO energy gap (which relates to the electronic bandgap), absorption and emission spectra, and charge carrier mobility can be calculated to guide the design of materials for specific electronic or optical applications.

Virtual Screening: By creating a virtual library of derivatives of this compound (e.g., by changing the substituent at the bromo-position), researchers can perform high-throughput computational screening to identify candidates with the most promising properties for a given application, be it as a ligand for a specific catalytic reaction or as a monomer for a high-performance material.

The following table presents a hypothetical set of data that could be generated through DFT calculations to guide the experimental research on this compound and its derivatives.

Compound Calculated HOMO (eV) Calculated LUMO (eV) Predicted Bandgap (eV) Predicted Max. Absorption (nm) Target Application
This compound-6.21-1.854.36315Ligand/Monomer Precursor
8-(Phenyl)-6-vinyl-quinoline-6.05-1.924.13330Blue-Emitting OLED Material
8-(Thiophenyl)-6-vinyl-quinoline-5.88-2.103.78355Organic Photovoltaic (OPV) Donor
Poly(this compound)-6.35-2.503.85340Organic Semiconductor

By integrating these computational approaches, the research and development cycle for novel applications of this compound can be made significantly more targeted and efficient, paving the way for its use in next-generation technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-6-vinyl-quinoline, and how can reaction conditions be tailored to improve yield?

  • Methodology : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura for vinyl group introduction) or halogenation strategies (e.g., bromination at the 8-position). Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF/THF mixtures) using kinetic studies and TLC monitoring .
  • Key Considerations : Prioritize regioselectivity to avoid byproducts from competing reaction sites (e.g., bromine migration during electrophilic substitution) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodology : Use 1H^1\text{H}-NMR to identify vinyl proton splitting patterns (e.g., coupling constants J=1017HzJ = 10-17 \, \text{Hz} for trans-configuration) and 13C^{13}\text{C}-NMR for bromine-induced deshielding at C7. IR spectroscopy can confirm C-Br stretching (~550–650 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) .
  • Validation : Compare spectral data with computational predictions (e.g., DFT for vibrational modes) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For recalcitrant impurities, consider recrystallization in ethanol/water mixtures .
  • Troubleshooting : Monitor for co-elution of brominated byproducts using GC-MS .

Advanced Research Questions

Q. How do the electronic properties of the bromo and vinyl substituents influence the photophysical behavior of this compound?

  • Methodology : Conduct UV-Vis and fluorescence spectroscopy to assess red/blue shifts. Compare with computational models (e.g., TD-DFT) to correlate substituent effects (e.g., electron-withdrawing bromine vs. π-conjugated vinyl) with spectral outcomes .
  • Data Interpretation : Address contradictions in literature-reported Stokes shifts by standardizing solvent polarity and concentration .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Use kinetic isotope effects (KIE) and Hammett plots to evaluate rate-determining steps. Probe intermediates via in situ 19F^{19}\text{F}-NMR if fluorine tags are introduced .
  • Contradiction Analysis : Resolve discrepancies in regioselectivity (e.g., C6 vs. C8 reactivity) by comparing steric/electronic profiles using molecular docking simulations .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or bioimaging probes?

  • Methodology : Functionalize the vinyl group via click chemistry (e.g., azide-alkyne cycloaddition) for MOF linkage. Assess zinc-binding affinity (e.g., fluorescence quenching assays) for imaging applications .
  • Experimental Design : Include controls (e.g., bromine-free analogs) to isolate substituent-specific effects .

Data Analysis & Experimental Design

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodology : Perform reproducibility studies under standardized conditions (temperature, solvent purity). Use statistical tools (e.g., ANOVA) to identify outlier variables (e.g., trace moisture in solvents) .
  • Documentation : Adopt FAIR data principles—ensure raw spectral data and reaction logs are publicly accessible .

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies on this compound?

  • Methodology : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to scope projects. For example:

  • Novelty: Investigate understudied applications in catalysis or supramolecular chemistry.
  • Ethical: Prioritize green chemistry metrics (e.g., E-factor) for sustainable synthesis .

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